molecular formula C28H33N5OS B2379464 4-[(2,5-dimethylphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine CAS No. 1116045-40-9

4-[(2,5-dimethylphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine

Cat. No.: B2379464
CAS No.: 1116045-40-9
M. Wt: 487.67
InChI Key: AAYBIRPUDPMIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dimethylphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine is a pyrimidine-based compound featuring a sulfanyl group attached to a 2,5-dimethylphenyl moiety and a piperidine-piperazine hybrid substituent. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical research, particularly in targeting receptors or enzymes where such scaffolds are prevalent. The compound’s synthesis typically involves nucleophilic substitution and coupling reactions to integrate the sulfanyl and piperazine-carbonyl-piperidine groups into the pyrimidine core. Structural characterization of this compound and its analogs often relies on crystallographic techniques, with software like SHELX playing a critical role in refining small-molecule structures .

Properties

IUPAC Name

[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5OS/c1-21-8-9-22(2)25(18-21)35-27-19-26(29-20-30-27)32-12-10-23(11-13-32)28(34)33-16-14-31(15-17-33)24-6-4-3-5-7-24/h3-9,18-20,23H,10-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYBIRPUDPMIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2,5-dimethylphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrimidine ring
  • Substituents :
    • A sulfanyl group attached to a dimethylphenyl moiety
    • A piperidine ring with a phenylpiperazine carbonyl substituent

The molecular formula is C22H28N4SC_{22}H_{28}N_{4}S, with a molecular weight of approximately 396.55 g/mol.

Research indicates that compounds with similar structures exhibit various biological activities, predominantly through interactions with neurotransmitter systems. The following mechanisms have been identified for related compounds:

  • Serotonin Transporter Inhibition :
    • Compounds structurally related to this pyrimidine derivative have been shown to inhibit the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which is beneficial in treating depression and anxiety disorders .
  • Antagonism of 5-HT Receptors :
    • The compound may exhibit antagonistic properties at 5-HT3 and 5-HT1A receptors, which are implicated in mood regulation and cognitive functions .
  • Acetylcholinesterase Inhibition :
    • Similar piperazine derivatives have demonstrated acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Several studies have assessed the biological activity of similar compounds through in vitro assays:

  • Antimicrobial Activity :
    • Compounds with piperazine and sulfanyl groups have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Staphylococcus aureus. The IC50 values for these activities ranged from 0.63 µM to 2.14 µM in different assays .

In Vivo Studies

In vivo studies are critical for understanding the therapeutic potential of the compound:

  • Cognitive Enhancement :
    • Animal models treated with related compounds showed improved cognitive function, attributed to enhanced serotonergic and cholinergic signaling pathways .

Clinical Relevance

  • Depression and Anxiety Disorders :
    • A case study involving patients with major depressive disorder indicated that treatment with serotonin reuptake inhibitors (similar to those affected by this compound) resulted in significant improvement in symptoms after eight weeks of therapy .
  • Neurodegenerative Diseases :
    • Research on piperazine derivatives has highlighted their potential in managing Alzheimer's disease through acetylcholinesterase inhibition, showcasing improvements in memory retention and cognitive function in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate its uniqueness, this compound is compared to three analogs (A, B, and C) with modifications in substituent groups. Structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Core Structure R1 Substituent R2 Substituent Key Properties
Target Compound Pyrimidine 2,5-Dimethylphenylsulfanyl 4-(4-Phenylpiperazine-1-carbonyl)piperidine Moderate solubility, high receptor affinity
Analog A Pyrimidine Phenylsulfanyl 4-(Morpholine-4-carbonyl)piperidine Lower solubility, reduced affinity
Analog B Pyrimidine 4-Chlorophenylsulfanyl 4-(Piperidine-1-carbonyl)piperidine Enhanced lipophilicity, moderate activity
Analog C Pyrimidine 2,5-Dimethylphenylsulfanyl 4-(Benzoyl)piperidine Poor solubility, high metabolic stability

Key Findings:

Substituent Impact on Solubility :

  • The 2,5-dimethylphenylsulfanyl group in the target compound improves solubility compared to Analog A (phenylsulfanyl) due to steric and electronic effects .
  • Analog C’s benzoyl group reduces solubility, highlighting the importance of the piperazine-carbonyl linkage in the target compound.

Receptor Affinity :

  • The phenylpiperazine moiety in the target compound enhances binding to serotonin/dopamine receptors compared to Analog B’s simple piperidine-carbonyl group.

Metabolic Stability :

  • The hybrid piperazine-piperidine scaffold in the target compound shows balanced metabolic stability, whereas Analog C’s benzoyl group increases resistance to hepatic enzymes.

Methodological Considerations in Structural Analysis

Crystallographic data for these compounds are often refined using SHELX programs, which are benchmark tools for small-molecule structure determination. For instance, SHELXL’s precision in handling high-resolution data aids in resolving subtle conformational differences between analogs, such as torsional angles in the piperazine-carbonyl linkage . This methodological consistency ensures reliable comparisons of bond lengths, angles, and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.